molecular formula C17H15N3O2S B2727010 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1251634-73-7

1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2727010
CAS No.: 1251634-73-7
M. Wt: 325.39
InChI Key: MXRAPNKDAMEQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting with the preparation of the oxadiazole core One common approach is the cyclization of hydrazides with carbon disulfide and ammonia to form the oxadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The phenyl and thiophene groups may engage in π-π stacking interactions with biological macromolecules, while the oxadiazole ring can form hydrogen bonds. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl

  • 1-(4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione

  • 1-(4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione

Uniqueness: Compared to these similar compounds, 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15(9-14-7-4-8-23-14)20-10-13(11-20)17-18-16(19-22-17)12-5-2-1-3-6-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRAPNKDAMEQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.